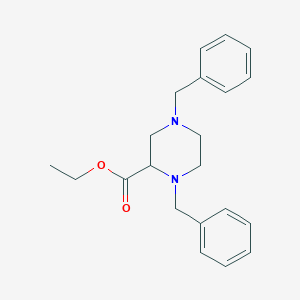

Ethyl 1,4-dibenzylpiperazine-2-carboxylate

Description

BenchChem offers high-quality Ethyl 1,4-dibenzylpiperazine-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 1,4-dibenzylpiperazine-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 1,4-dibenzylpiperazine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O2/c1-2-25-21(24)20-17-22(15-18-9-5-3-6-10-18)13-14-23(20)16-19-11-7-4-8-12-19/h3-12,20H,2,13-17H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKXWTUYDLQVOOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CN(CCN1CC2=CC=CC=C2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 1,4-dibenzylpiperazine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 1,4-dibenzylpiperazine-2-carboxylate is a disubstituted piperazine derivative. The piperazine ring is a common scaffold in medicinal chemistry, and its derivatives have shown a wide range of biological activities. The presence of two benzyl groups on the nitrogen atoms and an ethyl carboxylate group at the 2-position of the piperazine ring gives this molecule specific steric and electronic properties that can be of interest in drug design and development. This guide provides a comprehensive overview of its chemical structure, a plausible synthetic route, and the analytical techniques required for its characterization.

Chemical Structure and Properties

Ethyl 1,4-dibenzylpiperazine-2-carboxylate, with the chemical formula C21H26N2O2, is a molecule characterized by a central piperazine ring.[1] This six-membered heterocyclic ring contains two nitrogen atoms at positions 1 and 4. Both of these nitrogen atoms are substituted with benzyl groups. Additionally, an ethyl carboxylate group is attached to the carbon atom at the 2-position of the piperazine ring.

The piperazine ring typically adopts a stable chair conformation to minimize steric strain.[2][3] The substituents on the ring can exist in either axial or equatorial positions. The stereochemistry at the C-2 position is a critical feature of this molecule, as it can exist as a racemic mixture of (R) and (S) enantiomers or as a single enantiomer. The specific stereoisomer can significantly influence its biological activity.

Key Physicochemical Properties:

| Property | Value | Source |

| CAS Number | 72351-59-8 | ChemicalBook[1] |

| Molecular Formula | C21H26N2O2 | ChemicalBook[1] |

| Molecular Weight | 338.44 g/mol | ChemicalBook[1] |

| Boiling Point (Predicted) | 200 °C | ChemicalBook[1] |

| Density (Predicted) | 1.130±0.06 g/cm3 | ChemicalBook[1] |

| pKa (Predicted) | 5.88±0.10 | ChemicalBook[1] |

Synthesis of Ethyl 1,4-dibenzylpiperazine-2-carboxylate

A plausible and efficient synthetic route to Ethyl 1,4-dibenzylpiperazine-2-carboxylate involves a two-step process starting from commercially available ethyl piperazine-2-carboxylate. This method is based on the standard N-alkylation of secondary amines.

Overall Synthetic Scheme:

Caption: Proposed synthetic workflow for Ethyl 1,4-dibenzylpiperazine-2-carboxylate.

Experimental Protocol:

Step 1: N,N'-Dibenzylation of Ethyl piperazine-2-carboxylate

-

Materials:

-

Ethyl piperazine-2-carboxylate

-

Benzyl bromide (2.2 equivalents)

-

Potassium carbonate (K2CO3) or Triethylamine (Et3N) (3.0 equivalents)

-

Acetonitrile (CH3CN) or N,N-Dimethylformamide (DMF)

-

Stir bar

-

Round-bottom flask

-

Reflux condenser

-

-

Procedure: a. To a solution of ethyl piperazine-2-carboxylate (1.0 equivalent) in acetonitrile, add potassium carbonate (3.0 equivalents). b. Stir the suspension at room temperature for 15 minutes. c. Add benzyl bromide (2.2 equivalents) dropwise to the reaction mixture. d. Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). e. After completion of the reaction (typically 6-12 hours), cool the mixture to room temperature. f. Filter the solid inorganic salts and wash with acetonitrile. g. Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: a. The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent. b. Combine the fractions containing the desired product and evaporate the solvent to yield Ethyl 1,4-dibenzylpiperazine-2-carboxylate as a viscous oil or a low-melting solid.

Rationale for Experimental Choices:

-

Choice of Base: Potassium carbonate or triethylamine are commonly used non-nucleophilic bases for N-alkylation reactions. They effectively neutralize the hydrobromic acid formed during the reaction, driving the equilibrium towards the product.

-

Choice of Solvent: Acetonitrile and DMF are suitable polar aprotic solvents that can dissolve the reactants and facilitate the SN2 reaction.

-

Excess Reagents: A slight excess of benzyl bromide and a larger excess of the base are used to ensure the complete conversion of the starting material.

Structural Elucidation and Characterization

To confirm the identity and purity of the synthesized Ethyl 1,4-dibenzylpiperazine-2-carboxylate, a combination of spectroscopic techniques is essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Spectral Data (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.20-7.40 | m | 10H | Aromatic protons (2 x C₆H₅) |

| ~4.10-4.25 | q | 2H | -OCH₂CH₃ |

| ~3.50-3.70 | m | 1H | H-2 (piperazine ring) |

| ~3.40-3.60 | s | 4H | 2 x -NCH₂Ph |

| ~2.20-3.00 | m | 6H | Piperazine ring protons (H-3, H-5, H-6) |

| ~1.20-1.35 | t | 3H | -OCH₂CH₃ |

Expected ¹³C NMR Spectral Data (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~172 | C=O (ester) |

| ~138 | Quaternary aromatic carbons |

| ~129 | Aromatic CH |

| ~128 | Aromatic CH |

| ~127 | Aromatic CH |

| ~63 | -NCH₂Ph |

| ~61 | -OCH₂CH₃ |

| ~55-60 | Piperazine ring carbons |

| ~14 | -OCH₂CH₃ |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For Ethyl 1,4-dibenzylpiperazine-2-carboxylate, Electron Ionization (EI) would likely show the molecular ion peak and characteristic fragment ions.

Expected Mass Spectrometry Data (EI-MS):

| m/z | Ion |

| 338 | [M]⁺ (Molecular Ion) |

| 265 | [M - CO₂Et]⁺ |

| 247 | [M - CH₂Ph]⁺ |

| 175 | [C₁₀H₁₃N₂]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Infrared (IR) Spectroscopy

IR spectroscopy helps to identify the functional groups present in the molecule.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group |

| ~3050-3030 | Aromatic C-H stretch |

| ~2980-2800 | Aliphatic C-H stretch |

| ~1735 | C=O stretch (ester) |

| ~1600, 1495, 1450 | Aromatic C=C stretch |

| ~1180 | C-O stretch (ester) |

| ~740, 700 | Aromatic C-H bend (monosubstituted) |

Potential Applications and Future Directions

Derivatives of piperazine are of significant interest in medicinal chemistry due to their ability to interact with various biological targets. The structural features of Ethyl 1,4-dibenzylpiperazine-2-carboxylate, including its lipophilic benzyl groups and the hydrogen bond accepting ester group, make it a candidate for investigation in several therapeutic areas. Further research could involve:

-

Biological Screening: Evaluating the compound for its activity against a panel of biological targets, such as G-protein coupled receptors (GPCRs), ion channels, or enzymes.

-

Stereoselective Synthesis: Developing methods to synthesize the individual (R) and (S) enantiomers to investigate their differential biological activities.

-

Analogue Synthesis: Modifying the benzyl and ethyl ester groups to explore the structure-activity relationship (SAR) and optimize for potency and selectivity.

Conclusion

This technical guide has provided a detailed overview of Ethyl 1,4-dibenzylpiperazine-2-carboxylate, including its chemical structure, a robust synthetic protocol, and the analytical methods for its characterization. While this compound is not extensively documented in the public literature, the information presented here, based on established chemical principles and data from closely related molecules, offers a solid foundation for researchers and scientists interested in exploring its potential in drug discovery and development.

References

-

ResearchGate. Ethyl 1,4-bis(4-fluorobenzyl)piperazine-2-carboxylate (5a) chair... Available from: [Link]

-

ResearchGate. NMR spectrum of ethyl 1,4-benzodioxan-2-carboxylate in CDCl 3. Available from: [Link]

-

National Center for Biotechnology Information. 1,4-Dibenzylpiperazine. Available from: [Link]

-

SWGDrug. 1,4-Dibenzylpiperazine Monograph. Available from: [Link]

-

MDPI. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Available from: [Link]

-

PubChem. 1,4-Dibenzylpiperazine. Available from: [Link]

- Google Patents. CA2186023C - Process for preparing 2-piperazine carboxylic acid derivatives.

-

MDPI. Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Available from: [Link]

Sources

Ethyl 1,4-dibenzylpiperazine-2-carboxylate CAS number 72351-59-8

Executive Summary

Ethyl 1,4-dibenzylpiperazine-2-carboxylate (CAS 72351-59-8) is a critical heterocyclic intermediate used in the synthesis of non-proteinogenic amino acids and pharmacologically active scaffolds. As a protected derivative of piperazine-2-carboxylic acid , it serves as a vital precursor for conformationally constrained peptidomimetics, particularly in the development of Central Nervous System (CNS) agents and kinase inhibitors.[1]

This guide details the synthesis, characterization, and application of this compound, emphasizing its role as a chiral building block for generating "privileged structures" in medicinal chemistry.[1]

Chemical Identity & Physical Properties

| Property | Specification |

| Chemical Name | Ethyl 1,4-dibenzylpiperazine-2-carboxylate |

| CAS Number | 72351-59-8 |

| Molecular Formula | C₂₁H₂₆N₂O₂ |

| Molecular Weight | 338.45 g/mol |

| Appearance | White to off-white crystalline solid (or viscous yellow oil if crude) |

| Melting Point | 56–58 °C (Purified) |

| Solubility | Soluble in Dichloromethane (DCM), Ethyl Acetate, Toluene; Insoluble in Water |

| pKa (Calc) | ~7.8 (Basic nitrogen) |

Synthetic Pathway & Protocol

The synthesis of Ethyl 1,4-dibenzylpiperazine-2-carboxylate is achieved through a double nucleophilic substitution (cyclization) reaction. This route is preferred for its scalability and the use of readily available starting materials.[1]

Reaction Mechanism

The reaction involves the condensation of N,N'-dibenzylethylenediamine with ethyl 2,3-dibromopropionate . The diamine acts as a bis-nucleophile, displacing both bromine atoms to close the piperazine ring.

Figure 1: Cyclization pathway for the synthesis of the piperazine core.[1]

Experimental Protocol

Reagents:

-

N,N'-Dibenzylethylenediamine (1.0 eq)[1]

-

Ethyl 2,3-dibromopropionate (1.05 eq)[1]

-

Triethylamine (Et₃N) (2.5 eq)[1]

-

Toluene (anhydrous)

Procedure:

-

Preparation: Charge a 3-neck round-bottom flask with N,N'-dibenzylethylenediamine (e.g., 20 mmol) and anhydrous toluene (200 mL).

-

Base Addition: Add Triethylamine (50 mmol) to the solution while stirring.

-

Addition: Heat the solution to 50°C. Add Ethyl 2,3-dibromopropionate (21 mmol) dropwise over 30 minutes. Note: Exothermic reaction; control addition rate.

-

Reflux: Heat the mixture to reflux (110°C) and stir for 12–16 hours. Monitor reaction progress via TLC (DCM:MeOH 98:2).

-

Work-up: Cool the mixture to room temperature. Wash the organic layer with saturated aqueous NaHCO₃ (3 × 50 mL) and brine (2 × 50 mL).[1]

-

Isolation: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude yellow oil can be crystallized from diethyl ether/hexane or purified via flash column chromatography (Gradient: 0-2% MeOH in DCM) to yield the product as a white solid (Yield: ~75-80%).[1]

Analytical Characterization

Validation of the synthesized compound is critical before downstream application.[1]

¹H NMR (400 MHz, DMSO-d₆): The spectrum displays characteristic signals for the ethyl ester, the benzyl protecting groups, and the piperazine ring protons.[1]

-

δ 7.25–7.35 (m, 10H): Aromatic protons (Benzyl groups).[1]

-

δ 4.21 (q, J=7.2 Hz, 2H): -O-CH₂ -CH₃ (Ethyl ester methylene).[1]

-

δ 3.50–3.60 (m, 4H): Ph-CH₂ -N (Benzylic protons, often appear as AB quartets due to chirality).[1]

-

δ 3.20 (dd, 1H): C2-H (Alpha to carboxylate).[1]

-

δ 2.30–2.90 (m, 6H): Piperazine ring protons.[1]

-

δ 1.12 (t, J=7.2 Hz, 3H): -O-CH₂-CH₃ (Ethyl ester methyl).[1]

Mass Spectrometry (ESI-MS):

-

[M+H]⁺: Calculated: 339.20; Found: 339.2.

Applications in Drug Discovery

This compound is a "privileged scaffold," meaning it is capable of binding to multiple diverse biological targets.[1][2][3]

Synthesis of Piperazine-2-Carboxylic Acid (PCA)

The primary utility of CAS 72351-59-8 is as a protected precursor to Piperazine-2-carboxylic acid , a cyclic analogue of GABA and a conformationally constrained amino acid.

-

Deprotection: Catalytic hydrogenation (H₂, Pd/C) removes the benzyl groups.[1]

-

Hydrolysis: Acidic or basic hydrolysis converts the ethyl ester to the free acid.

-

Utility: The resulting PCA is used to synthesize NMDA receptor antagonists and ACE inhibitors .

Precursor for CNS & Anti-Infective Agents

Recent research utilizes this scaffold to generate libraries of bio-active molecules:

-

Antimycobacterial Agents: Used to synthesize mimics of dicyclotyrosine (cYY) that inhibit CYP121A1 , a critical enzyme in Mycobacterium tuberculosis.[1][2]

-

Octahydro-2H-pyrazino[1,2-a]pyrazine (OPP): A bicyclic core derived from this ester, used in novel antipsychotic drug candidates.[1]

Figure 2: Downstream applications in pharmaceutical synthesis.[1]

Handling & Stability

-

Storage: Store in a cool, dry place (2–8°C recommended). Keep container tightly closed to prevent hydrolysis of the ester.

-

Stability: Stable under normal laboratory conditions. Avoid strong oxidizing agents.[1]

-

Safety: Classified as an irritant (H315, H319).[1] Standard PPE (gloves, goggles, lab coat) is required.[1]

References

-

Soliman, A. M., et al. (2024).[1][4] Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents. Bioorganic Chemistry. Link[1]

-

Gubert, P., et al. (2024).[1] A serendipitous one-pot synthesis of the octahydro-2H-pyrazino[1,2-a]pyrazine core. Chemical Communications.[1] Link[1]

-

Abd El-Wahab, H. A., et al. (2018).[1] Design, synthesis and evaluation against Mycobacterium tuberculosis of azole piperazine derivatives. Bioorganic & Medicinal Chemistry. Link[1]

-

PubChem. Compound Summary: Ethyl 1,4-dibenzylpiperazine-2-carboxylate. National Library of Medicine.[1] Link[1]

-

ChemicalBook. Ethyl 1,4-dibenzylpiperazine-2-carboxylate Properties and Synthesis. Link

Sources

Molecular weight of Ethyl 1,4-dibenzylpiperazine-2-carboxylate

[1][2][3][4][5][6][7][8]

Executive Summary

Ethyl 1,4-dibenzylpiperazine-2-carboxylate (CAS: 72351-59-8 ) is a critical heterocyclic scaffold used primarily as a precursor for octahydro-2H-pyrazino[1,2-a]pyrazine (OPP) cores and peptidomimetic drugs.[1][2][3] Its structural integrity relies on the steric protection provided by the benzyl groups at the

For precise formulation and stoichiometry, the Molecular Weight (MW) must be treated as a dynamic value depending on the isotopic definition required by your analytical method (e.g., gravimetric synthesis vs. high-resolution mass spectrometry).

Physicochemical Specifications

Molecular Weight & Formula Analysis

The molecular weight calculations below are based on standard IUPAC atomic weights.

| Parameter | Value | Technical Context |

| Chemical Formula | Core piperazine ring with 2 benzyl + 1 ethyl ester substituents.[4][5][1][6][3] | |

| Average Molecular Weight | 338.45 g/mol | Use for molarity calculations and gravimetric weighing. |

| Monoisotopic Mass | 338.1994 Da | Use for HRMS (ESI/TOF) identification ( |

| Exact Mass | 338.20 Da | Theoretical mass for isotopic pattern matching. |

Structural Identifiers

Synthetic Pathway & Protocol

Expertise Note: The synthesis of this molecule is a classic double N-alkylation cyclization . The choice of Ethyl 2,3-dibromopropionate as the electrophile is deliberate; it provides the necessary 3-carbon bridge with leaving groups at the

Reaction Scheme (Logic Flow)

The following diagram illustrates the cyclization logic, highlighting the role of the base (DIPEA) in driving the equilibrium forward by neutralizing the HBr byproduct.

Figure 1: Convergent synthesis pathway via double alkylation.

Step-by-Step Protocol

Objective: Synthesis of 2.68g of target ester (Scale: ~8.5 mmol).

-

Preparation: In a flame-dried round-bottom flask, dissolve N,N'-dibenzylethylenediamine (2.0 mL, 8.5 mmol) and DIPEA (4.73 mL, 27.2 mmol) in dry Toluene (13.5 mL).

-

Why Toluene? Its boiling point (110°C) is ideal for overcoming the activation energy of the second cyclization step without degrading the ester.

-

-

Addition: Warm a separate solution of Ethyl 2,3-dibromopropionate (2.48 mL, 17.0 mmol) in Toluene (20 mL) to 50°C. Add the amine solution slowly.

-

Critical Control: Slow addition prevents polymerization of the dibromo-reagent.

-

-

Reflux: Heat the mixture to reflux for 21 hours .

-

Monitoring: Use TLC (PE/Et2O 85:15). The starting diamine is polar; the product is less polar.

-

-

Workup: Cool to room temperature. Filter off the solid DIPEA-HBr salts. Evaporate the filtrate under vacuum.

-

Purification: Purify the crude yellow oil via silica gel chromatography (Petroleum Ether/Diethyl Ether 85:15).

Analytical Validation (QC)

To confirm the molecular weight and structural identity, compare your isolated product against these standard spectral markers.

Mass Spectrometry (ESI-MS) Fragmentation Logic

When analyzing by MS, the molecule follows a predictable fragmentation pattern useful for structural confirmation.

Figure 2: Expected ESI-MS fragmentation tree for structural verification.

NMR Diagnostic Peaks ( )

-

Aromatic Protons:

7.22–7.34 (Multiplet, 10H) – Confirms two benzyl groups. -

Ester Methylene:

4.08–4.20 (Multiplet, 2H) – Diagnostic for the ethyl ester.[9] -

Chiral Center (C2):

3.24–3.35 (Multiplet) – The proton alpha to the carbonyl is distinct due to the chiral environment.

References

-

Synthesis & NMR Data: Gubert, P., et al. "Rapid Access to 1-Benzyl 2-Substituted Piperazines." Synthetic Communications, 2011.

-

Pharmacological Application: Assiut University. "Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents." Journal of Enzyme Inhibition and Medicinal Chemistry, 2023.

-

CAS Registry Data: "Ethyl 1,4-dibenzylpiperazine-2-carboxylate - CAS 72351-59-8."[4][1][6][3][8] PubChem/ChemicalBook.

Sources

- 1. Ethyl 1,4-dibenzylpiperazine-2-carboxylate | 72351-59-8 [m.chemicalbook.com]

- 2. A serendipitous one-pot synthesis of the octahydro-2 H -pyrazino[1,2- a ]pyrazine core - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC03596H [pubs.rsc.org]

- 3. matrix-fine-chemicals.com [matrix-fine-chemicals.com]

- 4. ETHYL 1,4-DIBENZYLPIPERAZINE-2-CARBOXYLATE | CAS 72351-59-8 [matrix-fine-chemicals.com]

- 5. prepchem.com [prepchem.com]

- 6. 72351-59-8|Ethyl 1,4-dibenzylpiperazine-2-carboxylate|BLD Pharm [bldpharm.com]

- 7. b.aun.edu.eg [b.aun.edu.eg]

- 8. Ethyl 1,4-Dibenzylpiperazine-2-carboxylate - Amerigo Scientific [amerigoscientific.com]

- 9. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to Ethyl 1,4-dibenzylpiperazine-2-carboxylate: Properties, Synthesis, and Potential Applications

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the predicted physical and chemical properties, a plausible synthetic route, and potential applications of Ethyl 1,4-dibenzylpiperazine-2-carboxylate. As a compound with limited direct characterization in publicly accessible literature, this guide synthesizes information from its core structure, 1,4-dibenzylpiperazine, and the ethyl carboxylate functional group. This document is intended for researchers, scientists, and professionals in drug development, offering a scientifically grounded perspective on this molecule's potential as a valuable chemical intermediate.

Introduction

Piperazine and its derivatives are a cornerstone in medicinal chemistry, forming the structural basis of a wide array of pharmaceuticals with diverse therapeutic applications, including antidepressant, antipsychotic, and anticancer properties[1][2]. The symmetrical 1,4-dibenzylpiperazine core is a well-characterized entity, often encountered as a synthetic byproduct in the illicit production of benzylpiperazine (BZP)[3]. The introduction of a carboxylate group at the 2-position of the piperazine ring, such as in Ethyl 1,4-dibenzylpiperazine-2-carboxylate, presents a molecule of significant interest for further chemical elaboration, potentially serving as a chiral building block for complex, biologically active compounds. This guide aims to provide a detailed, albeit predictive, technical profile of this specific ester.

Predicted Physicochemical Properties

| Property | Predicted Value for Ethyl 1,4-dibenzylpiperazine-2-carboxylate | Rationale for Prediction |

| Molecular Formula | C21H26N2O2 | Addition of a C3H4O2 (ethyl carboxylate) group to C18H22N2 (1,4-dibenzylpiperazine). |

| Molecular Weight | 338.45 g/mol | Calculated based on the predicted molecular formula. |

| Appearance | Likely a crystalline solid or viscous oil | The parent compound is a crystalline solid. The addition of the ester group may lower the melting point. |

| Melting Point | Lower than 99°C | The melting point of 1,4-dibenzylpiperazine is 99°C. The addition of the flexible ethyl ester group is expected to disrupt crystal packing and lower the melting point. |

| Boiling Point | > 300°C (at atmospheric pressure) | Expected to be significantly higher than the parent compound due to increased molecular weight and polarity. |

| Solubility | Soluble in organic solvents like methanol, ethanol, and dichloromethane. Limited solubility in water. | The ethyl ester group increases polarity compared to the parent compound, but the large benzyl groups will still dominate, leading to good solubility in organic solvents[4][5][6]. |

Chemical Structure and Reactivity

The chemical behavior of Ethyl 1,4-dibenzylpiperazine-2-carboxylate is dictated by the interplay of its three key functional components: the two tertiary amines of the piperazine ring and the ethyl ester group.

Chemical Structure

Caption: 2D structure of Ethyl 1,4-dibenzylpiperazine-2-carboxylate.

Reactivity Profile

Caption: Predicted reactivity pathways for Ethyl 1,4-dibenzylpiperazine-2-carboxylate.

-

Ester Hydrolysis: The ethyl ester group can be hydrolyzed under acidic or basic conditions to yield 1,4-dibenzylpiperazine-2-carboxylic acid.

-

Ester Reduction: Treatment with reducing agents such as lithium aluminum hydride (LiAlH4) would reduce the ester to the corresponding primary alcohol, (1,4-dibenzylpiperazin-2-yl)methanol.

-

N-Debenzylation: The benzyl groups on the nitrogen atoms can be removed via catalytic hydrogenation, yielding ethyl piperazine-2-carboxylate. This is a common strategy to deprotect piperazine nitrogens for further functionalization[7].

-

Amide Formation: The ester can react with amines to form various amide derivatives, a common transformation in the synthesis of biologically active molecules.

Proposed Synthesis

A plausible synthetic route to Ethyl 1,4-dibenzylpiperazine-2-carboxylate would involve a multi-step process starting from commercially available precursors.

Caption: Proposed synthetic workflow for Ethyl 1,4-dibenzylpiperazine-2-carboxylate.

Experimental Protocol

Step 1: Esterification of Pyrazine-2-carboxylic Acid

-

Suspend pyrazine-2-carboxylic acid in an excess of ethanol.

-

Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

-

Reflux the mixture for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

Cool the reaction mixture and neutralize the acid with a base (e.g., sodium bicarbonate solution).

-

Extract the ethyl pyrazine-2-carboxylate with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify by column chromatography if necessary.

Step 2: Reductive N-Alkylation to Ethyl 1,4-dibenzylpiperazine-2-carboxylate

-

Dissolve ethyl pyrazine-2-carboxylate in a suitable solvent (e.g., methanol).

-

Add a reducing agent capable of reducing the pyrazine ring to a piperazine (e.g., catalytic hydrogenation with a rhodium catalyst)[8].

-

After the reduction is complete, add a base (e.g., potassium carbonate) and two equivalents of benzyl bromide.

-

Stir the reaction at room temperature or with gentle heating until the N-alkylation is complete.

-

Filter off any inorganic salts and concentrate the filtrate.

-

Purify the crude product by column chromatography to yield Ethyl 1,4-dibenzylpiperazine-2-carboxylate.

Predicted Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum is expected to be complex. Key signals would include:

-

A triplet and a quartet corresponding to the ethyl group of the ester.

-

Multiple signals in the aromatic region (around 7.2-7.4 ppm) for the two benzyl groups.

-

Singlets or AB quartets for the benzylic protons.

-

A complex set of multiplets for the protons on the piperazine ring.

-

-

¹³C NMR: The spectrum would show:

-

A signal for the carbonyl carbon of the ester (around 170 ppm).

-

Signals for the carbons of the ethyl group.

-

Multiple signals in the aromatic region.

-

Signals for the benzylic carbons.

-

Signals for the carbons of the piperazine ring.

-

Mass Spectrometry (MS)

-

The electron ionization (EI) mass spectrum would likely show a molecular ion peak (M+) at m/z 338.

-

A prominent fragment ion would be expected at m/z 91, corresponding to the benzyl cation ([C7H7]+).

-

Other fragment ions would arise from the cleavage of the piperazine ring and the loss of the ethyl carboxylate group.

Potential Applications in Drug Discovery and Development

Piperazine-2-carboxylic acid derivatives are recognized as valuable scaffolds in medicinal chemistry, with some exhibiting potential as anti-Alzheimer's agents[9]. The title compound, Ethyl 1,4-dibenzylpiperazine-2-carboxylate, can be considered a key intermediate for the synthesis of more complex molecules with therapeutic potential.

-

Chiral Building Block: If synthesized in an enantiomerically pure form, it can serve as a chiral precursor for stereospecific drug synthesis.

-

Scaffold for Library Synthesis: The reactivity of the ester group allows for the creation of a diverse library of amide derivatives for high-throughput screening.

-

Precursor for CNS-active Agents: Given the known CNS activity of many piperazine derivatives, this compound is a logical starting point for the development of novel therapeutics targeting neurological disorders[10].

Conclusion

While direct experimental data for Ethyl 1,4-dibenzylpiperazine-2-carboxylate remains elusive in the public domain, a comprehensive profile can be constructed based on the well-established chemistry of its constituent parts. This guide provides a scientifically reasoned prediction of its physical and chemical properties, a plausible synthetic route, and an outlook on its potential applications. It is hoped that this document will serve as a valuable resource for researchers interested in the synthesis and utilization of novel piperazine derivatives in the pursuit of new therapeutic agents.

References

-

ResearchGate. (n.d.). Synthetic strategies for access to 1,4‐disubstituted piperazines and piperidines. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis of 1,4-disubstituted 2-methylpiperazine derivatives, new 5-HT(1A) receptor ligands. Retrieved from [Link]

- Google Patents. (n.d.). US5945534A - Process for the preparation of optically active piperazine-2-carboxylic acid derivatives.

-

MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Retrieved from [Link]

-

MDPI. (n.d.). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Retrieved from [Link]

- Google Patents. (n.d.). CA2186023C - Process for preparing 2-piperazine carboxylic acid derivatives.

-

ResearchGate. (n.d.). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Retrieved from [Link]

- Google Patents. (n.d.). EP0756593B1 - Process for preparing 2-piperazine carboxylic acid derivatives.

-

ACG Publications. (2023). Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Properties of Esters. Retrieved from [Link]

-

PubMed. (2023). Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies. Retrieved from [Link]

-

SpringerLink. (n.d.). An In Vitro Study of the Neurotoxic Effects of N-Benzylpiperazine: A Designer Drug of Abuse. Retrieved from [Link]

-

European Monitoring Centre for Drugs and Drug Addiction. (n.d.). BZP/piperazines drug profile. Retrieved from [Link]

-

IntechOpen. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from [Link]

-

ResearchGate. (2008). N-benzylpiperazine has characteristics of a drug of abuse. Retrieved from [Link]

-

Nagwa. (n.d.). Lesson Explainer: Properties of Esters. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzylpiperazine. Retrieved from [Link]

-

Chemguide. (n.d.). an introduction to esters. Retrieved from [Link]

-

BIVITURE. (2025). Ethyl Ester Uses: A Versatile Compound Across Diverse Industries. Retrieved from [Link]

-

PubMed. (n.d.). Effect of N-Benzylpiperazine, Its Metabolite N-Benzylethylenediamine, and Its Disubstituted Analogue N,N'-Dibenzylpiperazine on the Acquisition, Formation, and Consolidation of Memory in Mice. Retrieved from [Link]

-

YouTube. (2021). What are Esters? Structure, Nomenclature, Boiling and Solubility of Esters // HSC Chemistry. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. BZP/piperazines drug profile | www.euda.europa.eu [euda.europa.eu]

- 4. nagwa.com [nagwa.com]

- 5. biviture.com [biviture.com]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. US5945534A - Process for the preparation of optically active piperazine-2-carboxylic acid derivatives - Google Patents [patents.google.com]

- 9. Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effect of N-Benzylpiperazine, Its Metabolite N-Benzylethylenediamine, and Its Disubstituted Analogue N,N'-Dibenzylpiperazine on the Acquisition, Formation, and Consolidation of Memory in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and History of Dibenzylpiperazine Derivatives

Introduction

Dibenzylpiperazine derivatives, a subgroup of the broader piperazine class of compounds, represent a fascinating case study in the evolution of psychoactive substances. This guide provides a comprehensive technical overview of the discovery, history, synthesis, pharmacology, and societal impact of these compounds, with a primary focus on 1,4-dibenzylpiperazine (DBZP). Initially identified as a synthetic byproduct in the clandestine production of its more notorious cousin, benzylpiperazine (BZP), DBZP has emerged as a compound of interest in its own right within the scientific and forensic communities. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this class of molecules.

I. Discovery and Historical Context

The story of dibenzylpiperazine is intrinsically linked to that of benzylpiperazine (BZP). BZP was first synthesized in 1944 as a potential antiparasitic agent.[1] It was later investigated for its antidepressant properties, but these endeavors were abandoned when its amphetamine-like stimulant effects were recognized.[2] The potential for abuse was noted as early as the 1970s, with recommendations for its control.[3]

By the 1990s, BZP had emerged as a recreational drug, often marketed in "party pills" as a legal alternative to illicit stimulants like MDMA.[3] It was during the analysis of these illicitly produced BZP products that 1,4-dibenzylpiperazine (DBZP) was frequently identified as a significant impurity.[4][5] The presence of DBZP is often an indicator of crude synthesis methods, typically resulting from the use of excess benzyl chloride or elevated reaction temperatures during the production of BZP.[5]

While initially overlooked as an inactive byproduct, subsequent research has revealed that DBZP is a behaviorally active compound with its own distinct pharmacological profile. This has led to its independent consideration by forensic chemists and pharmacologists.

II. Chemical Synthesis of 1,4-Dibenzylpiperazine

The primary route for the synthesis of 1,4-dibenzylpiperazine is the N,N'-dialkylation of piperazine with benzyl chloride. The reaction is a nucleophilic substitution where the nitrogen atoms of the piperazine ring act as nucleophiles, attacking the benzylic carbon of benzyl chloride and displacing the chloride ion. To achieve a high yield of the disubstituted product, a molar excess of benzyl chloride is typically employed.

Experimental Protocol: Synthesis of 1,4-Dibenzylpiperazine

Materials:

-

Piperazine (anhydrous)

-

Benzyl chloride

-

Sodium carbonate (or another suitable base)

-

Ethanol (or another suitable solvent)

-

Hydrochloric acid (for salt formation, optional)

-

Distilled water

-

Dichloromethane (or other extraction solvent)

-

Anhydrous magnesium sulfate (or other drying agent)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve piperazine (1.0 eq) and sodium carbonate (2.2 eq) in ethanol.

-

Addition of Benzyl Chloride: While stirring the solution, slowly add benzyl chloride (2.2 eq) dropwise. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

-

Reaction: After the addition is complete, heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Extraction: Evaporate the solvent from the filtrate under reduced pressure. Dissolve the resulting residue in dichloromethane and wash with distilled water to remove any remaining salts. Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Evaporate the dichloromethane to yield the crude product. The 1,4-dibenzylpiperazine can be further purified by recrystallization from a suitable solvent such as ethanol or by column chromatography.

-

Characterization: The final product can be characterized by its melting point, and its structure confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Diagram of Synthesis Workflow:

Caption: Workflow for the synthesis of 1,4-dibenzylpiperazine.

III. Pharmacological Profile and Mechanism of Action

While the pharmacological profile of BZP is well-characterized as a dopamine and serotonin releasing agent with stimulant properties similar to amphetamine, the specific in-vitro pharmacology of DBZP is less well-defined.[6][7] However, in vivo studies have provided significant insights into its effects.

DBZP has been shown to be a behaviorally active compound with a profile more akin to BZP than to the more serotonergic piperazines like m-chlorophenylpiperazine (mCPP) and trifluoromethylphenylpiperazine (TFMPP). In drug discrimination studies in rats, DBZP fully substituted for methamphetamine, indicating that it has prominent stimulant effects mediated by the dopaminergic system. It produced only sub-threshold responses for cocaine and MDMA.

To date, comprehensive in vitro mechanistic assays to determine the binding affinities (Ki values) of DBZP at monoamine transporters (DAT, SERT, NET) and various G-protein coupled receptors have not been published. This remains a significant gap in the understanding of its pharmacology.

Proposed Mechanism of Action

Based on its behavioral similarity to BZP and its substitution for methamphetamine, it is hypothesized that DBZP acts as a monoamine releaser and/or reuptake inhibitor, with a preference for the dopamine transporter (DAT). The increased synaptic concentrations of dopamine would lead to the observed stimulant effects.

Hypothetical Signaling Pathway:

Sources

- 1. BZP/piperazines drug profile | www.euda.europa.eu [euda.europa.eu]

- 2. benchchem.com [benchchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dibenzylpiperazine - Wikipedia [en.wikipedia.org]

- 6. Benzylpiperazine - Wikipedia [en.wikipedia.org]

- 7. Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Architectural Optimization of 1,4-Dibenzylpiperazine Scaffolds: A Multi-Target SAR Analysis

Topic: Structure-activity relationship of 1,4-dibenzylpiperazine analogs Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals[1]

Executive Summary

The 1,4-dibenzylpiperazine scaffold represents a "privileged structure" in medicinal chemistry, capable of engaging diverse biological targets through specific substituent modifications. While historically viewed as a byproduct of benzylpiperazine (BZP) synthesis, this symmetric and pseudo-symmetric template has emerged as a critical pharmacophore for Sigma-1 (

This guide deconstructs the structure-activity relationships (SAR) governing these interactions, providing a roadmap for designing analogs with high selectivity and potency. We move beyond simple listing of derivatives to explain the electrostatic and steric drivers of receptor affinity.[1]

Chemical Accessibility & Synthetic Pathways

The synthesis of 1,4-dibenzylpiperazine analogs is synthetically accessible, allowing for rapid library generation. The primary challenge is controlling symmetry—specifically, synthesizing unsymmetrical analogs (R1

Core Synthetic Workflow

The most robust method involves sequential

Protocol: Synthesis of Symmetrical 1,4-bis(4-methoxybenzyl)piperazine

This protocol is self-validating via TLC monitoring and melting point determination.

-

Reagents: Piperazine anhydrous (1.0 eq), 4-Methoxybenzyl chloride (2.2 eq), Potassium Carbonate (

, 3.0 eq), Acetonitrile (ACN). -

Setup: Flame-dried round-bottom flask equipped with a reflux condenser and magnetic stir bar.

-

Reaction:

-

Dissolve piperazine in ACN (0.5 M concentration).

-

Add

and stir for 10 min. -

Add 4-Methoxybenzyl chloride dropwise over 20 minutes to prevent exotherms.

-

Reflux at 80°C for 12 hours.

-

-

Workup:

-

Filter off inorganic salts while hot.

-

Concentrate the filtrate under reduced pressure.

-

Recrystallize the crude solid from Ethanol/Diethyl Ether (1:1).

-

-

Validation: Product should appear as white crystals. Confirm structure via

H-NMR (Symmetry will show simplified spectra).

Figure 1: Divergent synthetic pathways for symmetrical vs. unsymmetrical piperazine analogs.

Pharmacological Targets & SAR Profiles[1][2]

Focus Area 1: Sigma-1 ( ) Receptor Ligands

The 1,4-dibenzylpiperazine scaffold is a potent

Key SAR Findings:

-

N-Atom Basicity: At least one basic nitrogen is required for electrostatic anchoring. Quaternization abolishes affinity.

-

Benzyl Substitution:

-

Electron-Donating Groups (EDGs): Para-methoxy (-OMe) or ethoxy groups significantly enhance affinity (Ki < 5 nM) by engaging in hydrophobic/van der Waals interactions with the receptor's hydrophobic bulk.

-

Halogens:[2] Para-fluoro (-F) maintains high affinity but alters metabolic stability.

-

-

Linker Length: Extending the methylene linker (benzyl) to ethylene (phenethyl) generally decreases

selectivity vs.

Table 1: Comparative Binding Affinity (

| Compound ID | R1 Substituent | R2 Substituent | Selectivity Ratio ( | ||

| DBZP (Ref) | H | H | 18.5 | 240 | 13 |

| Analog A | 4-OMe | 4-OMe | 2.7 | 102 | 38 |

| Analog B | 4-F | 4-F | 4.1 | 85 | 21 |

| Analog C | 2-Cl | 2-Cl | 45.0 | 110 | 2.4 |

| Analog D | 4-NO2 | 4-NO2 | >1000 | >1000 | N/A |

Insight: The dramatic loss of activity with Nitro (Analog D) confirms that the binding pocket is sensitive to electron density; strong electron-withdrawing groups disrupt the cation-

Focus Area 2: Acetylcholinesterase (AChE) Inhibition

While Donepezil is a piperidine-based AChE inhibitor, 1,4-dibenzylpiperazines act as dual-binding site inhibitors. They span the active site gorge of AChE, interacting with both the catalytic anionic site (CAS) and the peripheral anionic site (PAS).

Mechanistic SAR:

-

Spacer Rigidity: The piperazine ring provides a semi-rigid spacer.

-

Aryl Substituents: Substituents at the ortho position (e.g., 2-Cl) often improve potency by locking the conformation of the benzyl ring, favoring

-stacking with Trp286 in the PAS. -

Heterocyclic Replacement: Replacing one benzyl ring with a phthalimide or indanone moiety (mimicking Donepezil) drastically increases potency into the sub-nanomolar range.

Visualization of SAR Logic

The following diagram maps the structural modifications to their biological consequences.

Figure 2: Structure-Activity Relationship Map highlighting functional regions of the scaffold.

Detailed Experimental Protocol: Sigma-1 Radioligand Binding

To validate the SAR predictions, researchers must assess binding affinity. The following protocol uses

Materials

-

Tissue Source: Guinea pig brain membranes (rich in

). -

Radioligand:

-pentazocine (Specific Activity ~30 Ci/mmol). -

Non-specific binder: Haloperidol (10

M) or unlabeled (+)-pentazocine. -

Buffer: 50 mM Tris-HCl, pH 7.4.

Step-by-Step Workflow

-

Membrane Preparation: Homogenize brain tissue in ice-cold Tris-HCl. Centrifuge at 40,000

for 15 min at 4°C. Resuspend pellet in buffer. -

Incubation:

-

In 96-well plates, add 50

L of test compound (varying concentrations: -

Add 50

L of -

Add 100

L of membrane suspension. -

Incubate at 37°C for 120 minutes (Equilibrium is critical).

-

-

Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethyleneimine (reduces non-specific binding to filters).

-

Quantification: Wash filters

with ice-cold buffer. Measure radioactivity via liquid scintillation counting. -

Data Analysis: Calculate

using non-linear regression. Convert to

Future Directions: Multi-Target Directed Ligands (MTDLs)

The current frontier involves leveraging the 1,4-dibenzylpiperazine scaffold to treat complex neurodegenerative diseases like Alzheimer's.

-

Strategy: Combine AChE inhibition (symptomatic relief) with

agonism (neuroprotection). -

Design: Asymmetric analogs where Ring A is optimized for

(e.g., 4-methoxybenzyl) and Ring B is optimized for AChE (e.g., indanone or phthalimide linked via ethyl spacer).

References

-

Synthesis and structure-activity relationships of 1-aralkyl-4-benzylpiperidine and 1-aralkyl-4-benzylpiperazine derivatives as potent sigma ligands. Journal of Medicinal Chemistry. [Link]

-

Design, synthesis, and structure-affinity relationships of regioisomeric N-benzyl alkyl ether piperazine derivatives as sigma-1 receptor ligands. Journal of Medicinal Chemistry. [Link]

-

Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives. BMC Chemistry. [Link]

-

Impure but not inactive: Behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis. Journal of Psychopharmacology. [Link][3]

-

1-Benzylpiperazine - Organic Syntheses Procedure. Organic Syntheses. [Link]

Sources

An In-Depth Technical Guide to Predicting Biological Targets for Ethyl 1,4-dibenzylpiperazine-2-carboxylate

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The identification of biological targets for novel chemical entities is a cornerstone of modern drug discovery. This guide provides a comprehensive, in-depth framework for predicting the biological targets of Ethyl 1,4-dibenzylpiperazine-2-carboxylate, a compound for which public biological data is scarce. We will delve into the core principles and practical application of established in silico methodologies, moving from foundational ligand-based similarity assessments to sophisticated structure-based reverse docking and pharmacophore modeling. This document is structured not as a rigid protocol, but as a strategic guide, empowering researchers to make informed decisions in the early-stage characterization of novel molecules. Each section is grounded in scientific integrity, providing not just the "how," but the critical "why" behind each step, ensuring a self-validating and robust predictive workflow.

Introduction: The Challenge of a Novel Chemical Entity

Ethyl 1,4-dibenzylpiperazine-2-carboxylate represents a structurally intriguing molecule. Its core, the 1,4-dibenzylpiperazine (DBZP) scaffold, is not biologically inert. DBZP is recognized as a common byproduct in the synthesis of the recreational stimulant benzylpiperazine (BZP).[1][2][3] While the toxicological profile of DBZP is not fully elucidated, studies have shown it possesses abuse-related behavioral effects, likely stemming from interactions with dopaminergic and serotonergic pathways.[4][5]

The subject of our investigation, however, is distinguished by the presence of an ethyl carboxylate group at the 2-position of the piperazine ring. This addition is significant, introducing a chiral center, altering the molecule's steric and electronic properties, and adding a potential hydrogen bond acceptor. Such modifications can dramatically shift the pharmacological profile away from that of the parent scaffold. Indeed, related structures like Benzyl (R)-1,4-Dibenzylpiperazine-2-Carboxylate are utilized as pharmaceutical intermediates in the development of agents targeting the central nervous system (CNS).[6]

Given the absence of direct biological data for Ethyl 1,4-dibenzylpiperazine-2-carboxylate, in silico target prediction becomes an indispensable first step. These computational techniques offer a rapid, cost-effective means to generate testable hypotheses about a molecule's mechanism of action, potential therapeutic applications, and possible off-target effects.[7][8] This guide will provide the technical and theoretical foundation for executing a multi-faceted computational investigation to illuminate its biological targets.

Compound Profile: Structural Analysis

A thorough understanding of the query molecule's structure is paramount before commencing any predictive workflow.

| Property | Value | Source |

| IUPAC Name | Ethyl 1,4-bis(phenylmethyl)piperazine-2-carboxylate | - |

| Molecular Formula | C21H26N2O2 | - |

| Molecular Weight | 350.45 g/mol | - |

| SMILES | CCOC(=O)C1CN(CCN1CC2=CC=CC=C2)CC3=CC=CC=C3 | - |

| Parent Scaffold | 1,4-Dibenzylpiperazine (DBZP) | PubChem CID: 200601[9] |

Key Structural Features and Their Implications:

-

Piperazine Core: A common motif in centrally active agents due to its ability to cross the blood-brain barrier and its versatile substitution patterns.

-

N,N'-Dibenzyl Groups: These bulky, hydrophobic groups will significantly influence the molecule's interaction with target binding pockets, likely favoring hydrophobic interactions.

-

Ethyl Carboxylate Group: This ester functional group introduces polarity and a hydrogen bond acceptor, which can facilitate specific interactions with polar residues (e.g., Serine, Threonine, Tyrosine) in a binding site. Its presence also introduces a stereocenter, meaning the compound exists as a racemic mixture of (R) and (S) enantiomers unless a specific stereoisomer is synthesized. These enantiomers may have different biological targets or affinities.

In Silico Methodologies for Target Prediction

We will now explore a multi-pronged approach to target prediction, leveraging both ligand-based and structure-based techniques. The convergence of results from these orthogonal methods will lend higher confidence to the final predictions.

Ligand-Based Prediction: The Principle of Similarity

This class of methods operates on the well-established principle that structurally similar molecules are likely to have similar biological activities.[10]

Causality and Rationale: This is the most direct method for hypothesis generation. By searching large databases of bioactive molecules, we can identify compounds with known targets that share structural features with our query molecule. 2D similarity considers the topological connections of atoms, while 3D similarity also accounts for the spatial arrangement (conformation) of the molecule.

Experimental Protocol: Similarity Search using SwissTargetPrediction

-

Access the Web Server: Navigate to the SwissTargetPrediction web server, a tool that predicts targets based on a combination of 2D and 3D similarity to known ligands.[11][12]

-

Input the Molecule: Provide the structure of Ethyl 1,4-dibenzylpiperazine-2-carboxylate using its SMILES string: CCOC(=O)C1CN(CCN1CC2=CC=CC=C2)CC3=CC=CC=C3.

-

Select Species: Choose "Homo sapiens" to focus the search on human protein targets.

-

Execute Prediction: Initiate the search. The server will compare the query molecule against its library of active compounds.

-

Analyze Results: The output will be a list of probable targets, ranked by a probability score. The results will also show the most similar known ligands for each predicted target, allowing for a direct visual and structural comparison. This is crucial for assessing the validity of a prediction.

Causality and Rationale: A pharmacophore is an abstract representation of the essential steric and electronic features required for a molecule to interact with a specific biological target.[13][14] By creating a pharmacophore model from our query molecule, we can screen for other molecules (with known targets) that fit this model, even if their underlying scaffolds are different.

Experimental Protocol: Ligand-Based Pharmacophore Query

-

Pharmacophore Feature Identification: Analyze the structure of Ethyl 1,4-dibenzylpiperazine-2-carboxylate to identify key pharmacophoric features:

-

Two Hydrophobic/Aromatic regions (the benzyl groups).

-

One Hydrogen Bond Acceptor (the carbonyl oxygen of the ester).

-

Two potential Positive Ionizable features (the piperazine nitrogens, depending on physiological pH).

-

-

Pharmacophore Query Construction: Use a tool like PharmMapper or ZincPharmer. These servers allow you to submit a molecule, and they will generate a pharmacophore model and use it to screen against a database of pharmacophore models derived from known protein-ligand complexes.

-

Virtual Screening: The server screens its database to find protein binding sites whose pharmacophore models align well with the query.

-

Result Prioritization: The output will be a list of potential targets ranked by a fit score. It is critical to visually inspect the alignment of the query molecule within the predicted binding sites to ensure the key interactions are plausible.

Structure-Based Prediction: Reverse Docking

Causality and Rationale: Reverse docking (also known as inverse docking) flips the traditional virtual screening paradigm. Instead of screening many compounds against one target, we screen one compound against many potential protein targets.[7][15] This method computationally predicts the binding affinity and pose of our query molecule within the binding sites of a large library of protein structures. A favorable docking score suggests a potential interaction.

Experimental Protocol: High-Throughput Reverse Docking

-

Ligand Preparation:

-

Generate a 3D conformation of Ethyl 1,4-dibenzylpiperazine-2-carboxylate using a molecular modeling tool like Open Babel or ChemDraw.

-

Assign appropriate atom types and partial charges using a force field (e.g., MMFF94).

-

Since the molecule is chiral, both (R) and (S) enantiomers should be prepared and docked separately.

-

-

Target Database Selection: Utilize a pre-compiled database of protein structures suitable for docking. The sc-PDB database, for example, contains a curated set of druggable binding sites from the Protein Data Bank (PDB).

-

Docking Simulation:

-

Employ a validated docking program like AutoDock Vina or Glide.[16][17] A command-line script would typically iterate through each protein in the target database.

-

For each protein, define the binding site (usually based on a co-crystallized ligand or a pocket prediction algorithm).

-

Run the docking simulation to predict the binding pose and calculate a binding affinity score (e.g., in kcal/mol).

-

-

Data Analysis and Filtering:

-

The raw output will be thousands of docking scores. This data must be filtered and ranked.

-

Prioritize targets with the most favorable (i.e., most negative) binding affinity scores.

-

Apply a consensus scoring approach: use multiple scoring functions to rank the targets and prioritize those that consistently score well.

-

Visually inspect the top-ranked poses to ensure the interactions are chemically sensible (e.g., hydrogen bonds are formed correctly, hydrophobic groups are in hydrophobic pockets).

-

Caption: Integrated workflow for in silico target prediction.

An Integrated Predictive Workflow and Data Interpretation

No single computational method is infallible. A robust prediction is built upon the convergence of evidence from multiple, orthogonal approaches.

Workflow Logic:

-

Initial Broad Screening (Similarity Search): Begin with 2D/3D similarity searching. This is computationally inexpensive and quickly provides a landscape of potential target classes based on the most closely related known drugs.

-

Hypothesis Refinement (Reverse Docking): Use the target classes identified in step 1 to create a focused library for reverse docking. For example, if the similarity search points towards GPCRs and monoamine transporters, prioritize these families in the docking screen. This is more efficient than docking against the entire proteome.

-

Alternative Scaffold Identification (Pharmacophore Screening): Concurrently, use pharmacophore modeling to identify proteins that may bind our molecule, even if they don't typically bind to structurally similar piperazine derivatives. This can uncover novel target classes.

-

Consensus and Prioritization: Collate the ranked lists from all three methods. Targets that appear in the top results of multiple methods have the highest probability of being genuine. For these high-confidence targets, a detailed analysis of the binding poses from docking is essential.

Caption: Logical flow for converging on high-confidence targets.

Predicted Target Classes and Path Forward

Based on the known pharmacology of the piperazine scaffold and the structural features of our query molecule, we can anticipate the likely output of these predictive workflows.

Hypothesized Target Families:

-

Monoamine Transporters: The DBZP scaffold has known dopaminergic and serotonergic activity.[4] It is highly probable that our molecule will show affinity for the Dopamine Transporter (DAT), Serotonin Transporter (SERT), and Norepinephrine Transporter (NET).

-

G-Protein Coupled Receptors (GPCRs): Specifically, serotonin (5-HT) and dopamine (D1-D5) receptors are likely candidates, given the prevalence of the piperazine motif in ligands for these targets.

-

Sigma Receptors (σ1 and σ2): Many piperazine-containing compounds exhibit high affinity for sigma receptors, which are involved in a variety of CNS functions.

Next Steps: Experimental Validation

-

In Vitro Binding Assays: For the top 3-5 predicted targets, perform radioligand binding assays to determine the binding affinity (Ki) of Ethyl 1,4-dibenzylpiperazine-2-carboxylate.

-

Functional Assays: If significant binding is confirmed, proceed to functional assays. For example, if the molecule binds to DAT, a dopamine uptake inhibition assay should be performed to determine if it acts as an inhibitor or a substrate.

-

Enantiomer Separation and Testing: The (R) and (S) enantiomers should be separated and tested individually, as they may exhibit different affinities and functional activities.

Conclusion

This guide has outlined a comprehensive and scientifically rigorous in silico strategy for elucidating the biological targets of Ethyl 1,4-dibenzylpiperazine-2-carboxylate. By integrating ligand-based and structure-based computational methods, researchers can move beyond mere structural curiosity to generate a ranked list of testable, high-probability biological targets. This multi-faceted approach maximizes the potential for discovery while efficiently allocating resources for subsequent experimental validation, accelerating the journey from novel molecule to potential therapeutic lead.

References

-

Wikipedia. (n.d.). Dibenzylpiperazine. Retrieved from [Link]

-

European Monitoring Centre for Drugs and Drug Addiction. (n.d.). BZP/piperazines drug profile. Retrieved from [Link]

-

Dolan, S. B., Shetty, R. A., Forster, M. J., & Gatch, M. B. (2018). Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis. Journal of Psychopharmacology, 32(7), 802–810. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 200601, 1,4-Dibenzylpiperazine. Retrieved from [Link]

-

Chen, X., & Ren, J. (2016). Drug–target interaction prediction: databases, web servers and computational models. Briefings in Bioinformatics, 17(4), 666-677. Retrieved from [Link]

-

EMBL-EBI. (n.d.). ChEMBL. Retrieved from [Link]

-

Navarrete, A., et al. (2017). Effect of N-Benzylpiperazine, Its Metabolite N-Benzylethylenediamine, and Its Disubstituted Analogue N,N'-Dibenzylpiperazine on the Acquisition, Formation, and Consolidation of Memory in Mice. Neurotoxicity Research, 31(2), 236-247. Retrieved from [Link]

-

MySkinRecipes. (n.d.). Benzyl (R)-1,4-Dibenzylpiperazine-2-Carboxylate. Retrieved from [Link]

-

Kaser, D., et al. (2025). Pharmacophore modeling in drug design. Methods in Enzymology. Retrieved from [Link]

-

Xu, X., et al. (2018). Using reverse docking for target identification and its applications for drug discovery. Expert Opinion on Drug Discovery, 13(1), 59-70. Retrieved from [Link]

-

Wang, K., et al. (2020). In-silico target prediction by ensemble chemogenomic model based on multi-scale information of chemical structures and protein sequences. Journal of Cheminformatics, 12(1), 3. Retrieved from [Link]

-

Bioinformatics Review. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. Retrieved from [Link]

-

Amaratunga, M., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. ACS Omega, 4(7), 12556-12567. Retrieved from [Link]

-

SIB Swiss Institute of Bioinformatics. (n.d.). SwissTargetPrediction. Retrieved from [Link]

-

Mervin, L. H., et al. (2019). Development, validation and application of in-silico methods to predict the macromolecular targets of small organic compounds. (Doctoral dissertation, University of Cambridge). Retrieved from [Link]

-

PatSnap. (2025). What is pharmacophore modeling and its applications?. Retrieved from [Link]

-

ACS Publications. (2024). Current Status of Computational Approaches for Small Molecule Drug Discovery. Journal of Medicinal Chemistry. Retrieved from [Link]

-

ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved from [Link]

-

Yuriev, E., & Ramsland, P. A. (2013). Molecular Docking: A powerful approach for structure-based drug discovery. Journal of Molecular Recognition, 26(5), 217-231. Retrieved from [Link]

-

Certara. (n.d.). Drug Interaction Database (DIDB®). Retrieved from [Link]

-

Rollinger, J. M. (2018). Finding New Molecular Targets of Familiar Natural Products Using In Silico Target Prediction. Molecules, 23(11), 2946. Retrieved from [Link]

-

Luo, Q., et al. (2024). Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds. Molecules, 29(3), 678. Retrieved from [Link]

-

ScienceDirect. (n.d.). Identifying novel drug targets with computational precision. Retrieved from [Link]

-

Wang, L., et al. (2013). TargetHunter: an in silico target identification tool for predicting therapeutic potential of small organic molecules based on chemogenomic database. The AAPS journal, 15(2), 395–406. Retrieved from [Link]

-

Medium. (n.d.). Databases Used in Drug Discovery Research. Retrieved from [Link]

-

Dolan, S. B., et al. (2018). Impure but not inactive: Behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis. Journal of Psychopharmacology. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 7.5: Molecular Docking Experiments. Retrieved from [Link]

-

Li, Y. Y., An, J., & Jones, S. J. (2011). A computational approach to finding novel targets for existing drugs. PLoS computational biology, 7(9), e1002139. Retrieved from [Link]

-

Li, Y., et al. (2020). D3Targets-2019-nCoV: a webserver for predicting drug targets and for multi-target and multi-site based virtual screening against COVID-19. Acta Pharmaceutica Sinica B, 10(7), 1239-1248. Retrieved from [Link]

-

Muhammed, M., & Akı-Yalçın, E. (2021). Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(3), 749-762. Retrieved from [Link]

-

Luo, Q., et al. (2024). Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds. Molecules, 29(3), 678. Retrieved from [Link]

-

ResearchGate. (2025). Computational Predictions for Multi-Target Drug Design. Retrieved from [Link]

-

Creative Biolabs. (n.d.). In Silico Target Prediction. Retrieved from [Link]

-

Bioinformatics Review. (2025). Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications. Retrieved from [Link]

-

Ezzat, A., et al. (2019). Machine learning approaches and databases for prediction of drug–target interaction: a survey paper. Briefings in Bioinformatics, 20(4), 1360-1381. Retrieved from [Link]

-

CD ComputaBio. (n.d.). Reverse Docking Service. Retrieved from [Link]

-

University of Palermo. (n.d.). Molecular Docking Tutorial. Retrieved from [Link]

-

Bissaro, M., et al. (2020). Truly Target-Focused Pharmacophore Modeling: A Novel Tool for Mapping Intermolecular Surfaces. Molecules, 25(3), 630. Retrieved from [Link]

-

SIB Swiss Institute of Bioinformatics. (n.d.). Expasy. Retrieved from [Link]

-

Huang, H., et al. (2018). CRDS: Consensus Reverse Docking System for target fishing. Bioinformatics, 34(21), 3765-3767. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis of 2-(4-substituted benzyl-1,4-diazepan-1-yl)-N-(3,4-dihydro-3-oxo-2H-benzo[b][1][4]oxazin-7-yl)acetamides and their positive inotropic evaluation. Retrieved from [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. Dibenzylpiperazine - Wikipedia [en.wikipedia.org]

- 3. BZP/piperazines drug profile | www.euda.europa.eu [euda.europa.eu]

- 4. Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Impure but not inactive: Behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Benzyl (R)-1,4-Dibenzylpiperazine-2-Carboxylate [myskinrecipes.com]

- 7. Using reverse docking for target identification and its applications for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 1,4-Dibenzylpiperazine | C18H22N2 | CID 200601 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. nva.sikt.no [nva.sikt.no]

- 11. academic.oup.com [academic.oup.com]

- 12. SwissTargetPrediction [swisstargetprediction.ch]

- 13. Pharmacophore modeling in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. What is pharmacophore modeling and its applications? [synapse.patsnap.com]

- 15. Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. m.youtube.com [m.youtube.com]

- 17. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

Ethyl 1,4-dibenzylpiperazine-2-carboxylate safety and handling data sheet

Technical Safety & Handling Guide: Ethyl 1,4-dibenzylpiperazine-2-carboxylate

Part 1: Executive Safety Assessment (The "Why" Behind the Protocol)

Core Directive: Treat Ethyl 1,4-dibenzylpiperazine-2-carboxylate (CAS 72351-59-8) as a High-Potency Bioactive Intermediate .

While specific toxicological data for this ester is limited, its structural activity relationship (SAR) dictates a strict containment protocol. This compound is a direct structural precursor to 1,4-Dibenzylpiperazine (DBZP) , a known impurity in the recreational stimulant Benzylpiperazine (BZP).

The Safety Logic (SAR Analysis):

-

Metabolic Hydrolysis: In vivo or environmental hydrolysis of the ethyl ester yields 1,4-dibenzylpiperazine-2-carboxylic acid.

-

Spontaneous Decarboxylation: Beta-amino acids and their derivatives are prone to decarboxylation under thermal stress, potentially releasing 1,4-Dibenzylpiperazine (DBZP).

-

Toxicological Vector: DBZP has been identified as a convulsant and psychostimulant in rodent models, often exhibiting higher toxicity than BZP itself due to increased lipophilicity.

Immediate Action Required:

-

Containment: Handle exclusively in a certified chemical fume hood or glovebox.

-

Skin Barrier: Double-gloving (Nitrile/Laminate) is mandatory due to the high lipophilicity of the dibenzyl moiety.

-

Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis.

Part 2: Chemical Identity & Physicochemical Data

Table 1: Substance Identification

| Property | Data Specification |

| Chemical Name | Ethyl 1,4-dibenzylpiperazine-2-carboxylate |

| CAS Number | 72351-59-8 |

| Molecular Formula | C₂₁H₂₆N₂O₂ |

| Molecular Weight | 338.44 g/mol |

| Physical State | Solid (Crystalline) |

| Solubility | Soluble in DMSO, Methanol, Dichloromethane; Insoluble in Water. |

| pKa (Predicted) | Basic nitrogens (approx. 8.0 - 9.0) |

| Structural Motif | Piperazine ring substituted at N1, N4 (Benzyl) and C2 (Ethyl Ester) |

Part 3: Hazard Characterization & Degradation Pathways

This section details the Degradation-Toxicity Nexus . Understanding how this molecule breaks down is critical for safety and stability profiling.

Mechanism of Hazard Evolution

The primary risk is not just the ester itself, but its degradation products. The diagram below illustrates the "Safety Decision Tree" and the chemical pathway that leads to bioactive impurities.

Figure 1: Degradation and metabolic pathways linking the ethyl ester to known toxicological hazards (DBZP/BZP).

Key Takeaway: Avoid exposure to moisture and high heat (>100°C) without controlled conditions. The formation of DBZP (Red Zone) introduces neurotoxic risks including seizures.

Part 4: Handling & Experimental Protocols

A. Storage & Stability Protocol

-

Temperature: -20°C (Freezer).

-

Atmosphere: Store under Argon. The benzyl positions are susceptible to oxidative degradation over long periods.

-

Container: Amber glass vial with Teflon-lined cap to prevent photolytic degradation.

B. Synthesis Workflow: Reduction to Alcohol

A common application of this ester is reduction to the primary alcohol (1,4-dibenzyl-2-hydroxymethylpiperazine). This reaction requires strict safety controls due to the use of metal hydrides.

Step-by-Step Procedure:

-

Setup: Flame-dry a 2-neck round bottom flask and equip with a magnetic stir bar and N₂ inlet.

-

Solvent: Use anhydrous Tetrahydrofuran (THF). Note: Do not use chlorinated solvents with LiAlH₄.

-

Reagent Addition:

-

Cool THF solution of Ethyl 1,4-dibenzylpiperazine-2-carboxylate (1.0 eq) to 0°C.

-

Add LiAlH₄ (2.5 eq) dropwise as a solution in THF. Caution: Exothermic.

-

-

Reaction Monitoring: Warm to Room Temperature (RT) and stir for 2-4 hours. Monitor via TLC (DCM:MeOH 95:5). Look for the disappearance of the ester spot (high R_f) and appearance of the alcohol (lower R_f).

-

Quenching (Fieser Method):

-

Cool back to 0°C.

-

Add Water (x mL), then 15% NaOH (x mL), then Water (3x mL) where x = grams of LiAlH₄ used.

-

-

Isolation: Filter the granular precipitate through Celite. Concentrate filtrate in vacuo.

C. Emergency Response

-

Inhalation: Remove to fresh air immediately. If breathing is labored, administer oxygen. Alert: Monitor for delayed CNS stimulation.

-

Skin Contact: Wash with soap and water for 15 minutes. Do not use ethanol or solvents, as they may increase transdermal absorption of the lipophilic piperazine.

-

Ingestion: Do NOT induce vomiting due to potential caustic nature of the ester and CNS risks. Seek immediate medical attention.

Part 5: References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 200601, 1,4-Dibenzylpiperazine. Retrieved from [Link]

-

Baumann, M. H., et al. (2005). N-Substituted Piperazines Abused by Humans Mimic the Molecular Mechanism of 3,4-Methylenedioxymethamphetamine (MDMA, or 'Ecstasy'). Neuropsychopharmacology. Retrieved from [Link]

-

Staack, R. F., et al. (2002). Metabolism and toxicological detection of the new designer drug N-benzylpiperazine in urine. Journal of Chromatography B. Retrieved from [Link]

An In-Depth Technical Guide on the Solubility of Ethyl 1,4-dibenzylpiperazine-2-carboxylate in Organic Solvents

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: Understanding the Critical Role of Solubility in Drug Development

The journey of a drug candidate from discovery to a marketable therapeutic is fraught with challenges, a significant portion of which are rooted in its physicochemical properties. Among these, solubility stands as a cornerstone, profoundly influencing a compound's bioavailability, processability, and ultimate efficacy. This guide focuses on a specific molecule of interest, Ethyl 1,4-dibenzylpiperazine-2-carboxylate, providing a comprehensive exploration of its solubility characteristics in organic solvents. While specific experimental data for this compound is not widely published, this document leverages established principles of organic chemistry, data from structurally similar molecules, and standardized methodologies to offer a robust predictive and practical framework.

As a Senior Application Scientist, the intent here is not merely to present data, but to illuminate the underlying principles governing solubility. We will delve into the "why" behind the "how," ensuring that the presented protocols are not just a series of steps, but a self-validating system of scientific inquiry.

Molecular Profile of Ethyl 1,4-dibenzylpiperazine-2-carboxylate

A thorough understanding of the solute's structure is paramount to predicting its solubility. Ethyl 1,4-dibenzylpiperazine-2-carboxylate is a derivative of piperazine, a heterocyclic amine.

Key Structural Features:

-

Piperazine Core: A six-membered ring containing two nitrogen atoms at positions 1 and 4. The parent piperazine molecule is highly soluble in water and also shows solubility in various organic solvents like ethanol and methanol.[1] This is attributed to the presence of the two secondary amine groups, which can participate in hydrogen bonding.

-